molecular formula C21H26ClN3 B7886997 Latrepirdine dihydrochloride CAS No. 14292-23-0

Latrepirdine dihydrochloride

Cat. No.: B7886997
CAS No.: 14292-23-0
M. Wt: 355.9 g/mol
InChI Key: WGQCGOMSKOHLMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Latrepirdine dihydrochloride is synthesized through a multi-step process involving the formation of the core pyridoindole structure. The synthesis typically begins with the condensation of 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole with appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: Latrepirdine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Comparison with Similar Compounds

Latrepirdine dihydrochloride is unique in its multi-targeted approach to neuroprotection and cognitive enhancement. Similar compounds include:

These compounds differ in their specific mechanisms of action and therapeutic applications, highlighting the uniqueness of this compound in targeting multiple pathways simultaneously .

Properties

CAS No.

14292-23-0

Molecular Formula

C21H26ClN3

Molecular Weight

355.9 g/mol

IUPAC Name

2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;hydrochloride

InChI

InChI=1S/C21H25N3.ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;/h4-7,12-13H,8-11,14H2,1-3H3;1H

InChI Key

WGQCGOMSKOHLMD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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